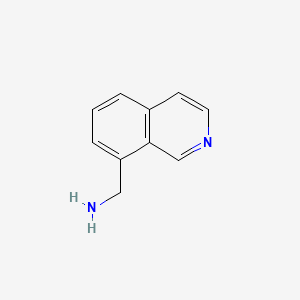

Isoquinolin-8-ylmethanamine

説明

Significance of Isoquinoline Derivatives in Chemical Sciences

The isoquinoline scaffold, a fusion of a benzene ring and a pyridine ring, is a cornerstone in the field of chemical sciences. numberanalytics.com Its derivatives are found in a vast array of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities and material properties. numberanalytics.comnih.gov

Historical Context of Isoquinoline Alkaloids Research

The history of isoquinoline research is deeply rooted in the study of alkaloids, which are naturally occurring nitrogen-containing compounds. The isolation of morphine from the opium poppy in the early 19th century marked a pivotal moment, unveiling the potent physiological effects of this class of molecules. rsc.org This discovery spurred extensive research into other plant-derived isoquinoline alkaloids, such as berberine and papaverine, which have long been used in traditional medicine. numberanalytics.comalfa-chemistry.com These early investigations laid the groundwork for understanding the structure-activity relationships of isoquinoline derivatives and their potential as therapeutic agents. numberanalytics.com

Role of Isoquinoline Core in Contemporary Chemistry

In modern chemistry, the isoquinoline core is recognized as a "privileged scaffold," meaning it is a molecular framework that can bind to multiple biological targets. nih.govrsc.org This versatility has made it a focal point in drug discovery, with researchers continuously developing new synthetic methods to create diverse isoquinoline derivatives. nih.gov Beyond pharmaceuticals, isoquinoline-based compounds are being explored for their applications in materials science, including the development of organic light-emitting diodes (OLEDs) and other electronic materials, as well as in agrochemicals. numberanalytics.comamerigoscientific.com The ability to modify the isoquinoline nucleus allows for the fine-tuning of chemical and physical properties to suit a variety of applications. amerigoscientific.com

Scope and Focus of Research on Isoquinolin-8-ylmethanamine

Research on this compound represents a specific and targeted area within the broader field of isoquinoline chemistry.

Distinction from General Isoquinoline Studies

General isoquinoline research often encompasses a wide range of derivatives with substituents at various positions on the bicyclic ring system. In contrast, studies involving this compound are precisely focused on the properties and reactivity conferred by the methanamine group (-CH2NH2) at the 8-position of the isoquinoline core. This specific substitution pattern dictates the compound's unique three-dimensional structure and its potential interactions with other molecules, setting it apart from other isoquinoline isomers like Isoquinolin-4-ylmethanamine or Isoquinolin-5-ylmethanamine. bldpharm.com

Emphasis on Specific Research Applications

The primary focus of academic and industrial research on this compound appears to be in the realm of medicinal chemistry, particularly as a building block for the synthesis of more complex therapeutic agents. For instance, it has been utilized in the development of novel sulfonamide derivatives investigated as potential treatments for conditions associated with voltage-gated sodium channels, such as epilepsy. google.comgoogle.com The methanamine group provides a key reactive handle for chemists to elaborate the structure and explore its potential as a therapeutic agent.

Chemical and Physical Properties

Below is a table summarizing some of the key computed chemical and physical properties of this compound.

| Property | Value |

| Molecular Formula | C10H10N2 |

| Molecular Weight | 158.2 g/mol |

| IUPAC Name | This compound |

This data is computationally generated and provided for informational purposes.

特性

IUPAC Name |

isoquinolin-8-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-6-9-3-1-2-8-4-5-12-7-10(8)9/h1-5,7H,6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTKXRSRADBUSHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NC=C2)C(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001312599 | |

| Record name | 8-Isoquinolinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

362606-12-0 | |

| Record name | 8-Isoquinolinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362606-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Isoquinolinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001312599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q. How to design a robust experimental workflow for studying Isoquinolin-8-ylmethanamine’s mechanism of action?

- Methodological Answer : Combine in vitro assays (e.g., enzyme inhibition) with in vivo pharmacokinetic studies (e.g., plasma half-life). Use CRISPR-edited cell lines to validate target specificity. Include dose-response curves and time-course experiments to distinguish direct effects from secondary responses .

Ethical and Reproducibility Considerations

Q. How to ensure ethical compliance in studies involving this compound and animal models?

- Methodological Answer : Adhere to institutional Animal Care and Use Committee (IACUC) protocols. Report sample size justifications (e.g., power analysis) and humane endpoints. Include negative control groups to distinguish compound effects from procedural stress .

Q. What documentation is critical for replicating synthesis protocols in peer-reviewed journals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。